molecular formula C3H6O3 B118911 D-glyceraldehyde CAS No. 453-17-8

D-glyceraldehyde

Cat. No.: B118911
CAS No.: 453-17-8
M. Wt: 90.08 g/mol
InChI Key: MNQZXJOMYWMBOU-VKHMYHEASA-N
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Mechanism of Action

Target of Action

D-Glyceraldehyde, also known as D-(+)-Glyceraldehyde, is a simple sugar and an intermediate in several central metabolic pathways . It primarily targets enzymes involved in these pathways, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . GAPDH plays a crucial role in glycolysis, a metabolic pathway that breaks down glucose to produce energy .

Mode of Action

This compound interacts with its target enzymes to facilitate various biochemical reactions. For instance, in the glycolytic pathway, this compound is converted to glyceraldehyde 3-phosphate . This conversion is catalyzed by the enzyme triose phosphate isomerase .

Biochemical Pathways

This compound is involved in several biochemical pathways, including glycolysis and gluconeogenesis . In glycolysis, it is converted to glyceraldehyde 3-phosphate, which is then further metabolized to generate ATP, the cell’s main energy currency . In gluconeogenesis, it acts as an intermediate in the synthesis of glucose .

Pharmacokinetics

Its metabolism likely occurs via the glycolytic pathway, and it is probably eliminated through cellular respiration and other metabolic processes .

Result of Action

The action of this compound in the glycolytic pathway results in the production of ATP, providing energy for various cellular processes . Additionally, its role in gluconeogenesis contributes to maintaining blood glucose levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other metabolites and enzymes can affect its participation in metabolic pathways . Additionally, conditions such as pH and temperature can impact the rate of the biochemical reactions it is involved in .

Biochemical Analysis

Biochemical Properties

D-Glyceraldehyde is involved in the glycolytic pathway, where it is converted to 1,3-diphosphoglycerate by the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This reaction involves the oxidation of the aldehyde to a carboxylic acid by NAD+ and the joining of the carboxylic acid and an orthophosphate to form the acyl-phosphate product .

Cellular Effects

This compound influences cell function through its role in glycolysis, a critical metabolic pathway. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, GAPDH, the enzyme that catalyzes the conversion of this compound, has been implicated in membrane transport, membrane fusion, microtubule assembly, phosphotransferase activities, nuclear RNA export, DNA replication, and DNA repair .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 1,3-diphosphoglycerate by GAPDH. This reaction is the sum of two processes: the oxidation of the aldehyde to a carboxylic acid by NAD+ and the joining of the carboxylic acid and an orthophosphate to form the acyl-phosphate product .

Metabolic Pathways

This compound is a key intermediate in the glycolytic pathway, one of the most fundamental metabolic pathways in cells. It interacts with the enzyme GAPDH, which catalyzes its conversion to 1,3-diphosphoglycerate .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glyceraldehyde can be synthesized via the hydrogen peroxide oxidation of glycerol. This process involves the mild oxidation of glycerol to produce racemic glyceraldehyde, which can be further separated into its enantiomers . Another method involves the oxidation of glycerol using mild oxidizing agents .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes as laboratory preparation but on a larger scale. The process is optimized for higher yields and purity, often involving advanced separation techniques to isolate the D-enantiomer from the racemic mixture .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

(2R)-2,3-dihydroxypropanal
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InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MNQZXJOMYWMBOU-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H6O3
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DSSTOX Substance ID

DTXSID70196464
Record name Glyceraldehyde, D-
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Molecular Weight

90.08 g/mol
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Physical Description

Light brown viscous liquid; [Sigma-Aldrich MSDS]
Record name D-Glyceraldehyde
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CAS No.

453-17-8
Record name (+)-Glyceraldehyde
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Record name Glyceraldehyde, D-
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Record name D-glyceraldehyde
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Record name D-glyceraldehyde
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Record name Glyceraldehyde, D-
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Record name D-(+)-glyceraldehyde
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Record name GLYCERALDEHYDE, D-
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Synthesis routes and methods I

Procedure details

The above-described catalyst may be used for liquid phase oxidation reactions. Examples of such reactions include the oxidation of alcohols and polyols to form aldehydes, ketones, and acids (e.g., the oxidation of 2-propanol to form acetone, and the oxidation of glycerol to form glyceraldehyde, dihydroxyacetone, or glyceric acid); the oxidation of aldehydes to form acids (e.g., the oxidation of formaldehyde to form formic acid, and the oxidation of furfural to form 2-furan carboxylic acid); the oxidation of tertiary amines to form secondary amines (e.g., the oxidation of nitrilotriacetic acid (“NTA”) to form iminodiacetic acid (“IDA”)); the oxidation of secondary amines to form primary amines (e.g., the oxidation of IDA to form glycine); and the oxidation of various acids (e.g., formic acid or acetic acid) to form carbon dioxide and water.
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Synthesis routes and methods II

Procedure details

A 1 M methanolic solution of 3-butene-1,2-diol (ex Eastman) was prepared in a volumetric 1-l flask. From this flask, 1.10 ml/min of the solution were continuously fed to the ozonolysis reactor, which was the same as in Example 1. Ozone and the dihydroxybutene solution were dosed to the bottom of the tube and conducted through the reactor in a co-current operation. The temperature of the jacket cooler was adjusted to −1° C., at which the temperature of the first compartment did not rise above 12° C. From the top of the reactor, the readily ozonized solution was led to a reservoir, in which a stationary volume of a few milliliters was freed of ozone traces by nitrogen stripping. From this reservoir, the solution was continuously pumped into the glass autoclave with 20 g of a methanol suspension of 5% palladium type 39 catalyst (ex Johnson Matthey) on active carbon support, and the gas turbine was adjusted to 1,000 rpm. The reactor was adjusted to a constant hydrogen pressure of 2 bar and ambient temperature. After 342 min the dosing was stopped and the reduction was continued for another 20 min. Subsequently, the reaction mixture was removed from the catalyst by filtration over a sintered metal filter placed in the bottom of the autoclave. The solvent was removed from the reaction mixture and 300 ml of water were added to the crude reaction product. In order to remove traces of methanol together with the water, freeze-drying was applied to the reaction mixture. Subsequently, twice times 150 g of water were added and distilled off in order to destroy the hemiacetal and remove the methanol released. Finally, the product was again isolated via freeze-drying after another 300 ml of water had been added. 26.17 g (77%) of glyceraldehyde were isolated as a highly viscous syrup which slowly crystallized.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-glyceraldehyde
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Reactant of Route 3
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D-glyceraldehyde
Reactant of Route 4
D-glyceraldehyde
Reactant of Route 5
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Reactant of Route 6
D-glyceraldehyde
Customer
Q & A

A: D-Glyceraldehyde, unlike fructose, enters the glycolytic/gluconeogenic pathway at the triose phosphate level, primarily as this compound 3-phosphate. []

A: Triokinase catalyzes the phosphorylation of this compound to this compound 3-phosphate, allowing it to enter the glycolytic pathway and contribute to lactate production. [, ]

A: this compound, similar to fructose and glycerol, causes a significant depletion of ATP in hepatocytes. This is attributed to the accumulation of phosphorylated intermediates, particularly fructose 1-phosphate, during its metabolism. []

A: this compound stimulates insulin secretion in HIT-T15 insulinoma cells. This effect is independent of its metabolism and potentially involves electrogenic transport across the plasma membrane, leading to depolarization and calcium influx. Interestingly, L-glyceraldehyde also exhibits this effect. []

ANone: The molecular formula of this compound is C3H6O3 and its molecular weight is 90.08 g/mol.

A: Infrared and nuclear magnetic resonance (NMR) spectroscopies are valuable tools for analyzing the structure and composition of this compound. These techniques have been used to investigate the equilibrium between its aldehydic and dimeric forms. [] Additionally, UV spectroscopy can be employed to study this compound 3-phosphate dehydrogenase, particularly when using chromophoric organomercurials. []

A: this compound primarily exists in a dimeric form (2,5-dihydroxy-3,6-dihydroxymethyl-1,4-dioxane) in solution, with a minor proportion present in the aldehydic form. [] The stability of different diastereoisomers is influenced by intramolecular hydrogen bonding and anomeric effects. []

A: this compound serves as a substrate for 1-deoxy-D-xylulose 5-phosphate synthase (DXP synthase) in the methylerythritol phosphate pathway. DXP synthase catalyzes the condensation of this compound 3-phosphate and pyruvate to produce 1-deoxy-D-xylulose 5-phosphate, a precursor for isoprenoid biosynthesis. []

A: The stereochemistry of this compound plays a significant role in determining the diastereoselectivity of reactions. For example, the addition of diazomethane to various this compound derivatives consistently favors the formation of syn cycloadducts, regardless of the double bond's Z/E configuration or substituents. []

A: Density functional theory (DFT) calculations are employed to investigate the stereochemistry and energetics of reactions involving this compound. For instance, DFT calculations have been used to understand the diastereoselectivity of cycloaddition reactions between diazomethane and this compound derivatives, revealing the importance of the chiral dixolane center in influencing the stereochemical outcome. []

A: TDDFT calculations have been instrumental in simulating the electronic absorption, circular dichroism, and anisotropy spectra of this compound. These calculations have provided insights into the excitation wavelengths of various conformers and helped interpret the observed spectral features. []

A: Phosphorylation of this compound at the C3 position to form this compound 3-phosphate significantly enhances its reactivity with KDPG aldolase compared to the non-phosphorylated form. This highlights the importance of the phosphate group for both substrate recognition and catalytic efficiency. []

ANone: While specific formulation strategies weren't discussed in the context of this compound, it's worth noting that the stability of this compound in solution is influenced by factors such as pH, temperature, and the presence of other molecules.

A: Studies in perfused pig and rat livers demonstrate that this compound can stimulate ethanol oxidation. This effect is likely linked to its role as a metabolite of fructose, which is known to enhance ethanol metabolism. [, ]

A: Research on rat pancreatic islets indicates that this compound can stimulate insulin release in both young and old animals. This suggests that age-related decline in glucose-stimulated insulin secretion might involve changes in metabolic steps preceding triose metabolism. []

ANone: Specific information on resistance mechanisms related to this compound isn't provided in the research papers.

ANone: While the provided research doesn't focus on toxicological data, it's crucial to handle this compound with care and follow appropriate safety measures when working with this compound.

ANone: The provided research papers primarily focus on the biochemical and metabolic aspects of this compound, and they don't delve into questions related to drug delivery, biomarkers, analytical methods, environmental impact, or the other topics listed in this section.

ANone: The discovery and early characterization of this compound represent significant milestones in biochemistry. Its role in glycolysis, a fundamental metabolic pathway, has been extensively studied. Furthermore, research on this compound has contributed to our understanding of enzyme mechanisms, metabolic regulation, and the evolution of metabolic pathways.

A: The study of this compound extends beyond biochemistry and finds applications in various disciplines. For instance, its use in organic synthesis, particularly in asymmetric reactions, highlights its versatility. [, ] Moreover, its role as a building block for complex carbohydrates underscores its importance in carbohydrate chemistry. Research on this compound benefits from the synergy between different fields, including biochemistry, organic chemistry, and computational chemistry.

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